molecular formula C15H14N2O2 B13681790 5-Methoxy-2-(4-methoxyphenyl)imidazo[1,2-a]pyridine

5-Methoxy-2-(4-methoxyphenyl)imidazo[1,2-a]pyridine

Cat. No.: B13681790
M. Wt: 254.28 g/mol
InChI Key: VGQGTTVLACFFNT-UHFFFAOYSA-N
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Description

5-Methoxy-2-(4-methoxyphenyl)imidazo[1,2-a]pyridine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. These compounds are known for their valuable applications in organic synthesis and pharmaceutical chemistry due to their unique structural properties .

Preparation Methods

The synthesis of 5-Methoxy-2-(4-methoxyphenyl)imidazo[1,2-a]pyridine typically involves the condensation of 2-aminopyridine with an appropriate α-bromoketone under microwave irradiation. This method is solvent- and catalyst-free, making it environmentally friendly and efficient . The reaction conditions usually involve heating the reactants at elevated temperatures to facilitate the condensation process .

Chemical Reactions Analysis

5-Methoxy-2-(4-methoxyphenyl)imidazo[1,2-a]pyridine undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Comparison with Similar Compounds

5-Methoxy-2-(4-methoxyphenyl)imidazo[1,2-a]pyridine can be compared with other imidazo[1,2-a]pyridine derivatives, such as:

    Zolpidem: A sedative used for the treatment of insomnia.

    Alpidem: An anxiolytic agent.

    Saripidem: Another anxiolytic agent.

Biological Activity

5-Methoxy-2-(4-methoxyphenyl)imidazo[1,2-a]pyridine is a heterocyclic compound that has garnered attention due to its diverse biological activities and potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including synthesis, structure-activity relationships (SAR), and specific case studies highlighting its efficacy against various biological targets.

Chemical Structure and Properties

The molecular formula of this compound is C₁₅H₁₄N₂O₂. The compound features a fused imidazole and pyridine ring system with two methoxy groups on the phenyl ring, enhancing its lipophilicity and potentially influencing its biological interactions and solubility . The presence of these functional groups is crucial for its reactivity and biological activity.

Biological Activities

This compound exhibits a range of biological activities:

  • Anticancer Activity : Similar compounds in the imidazo[1,2-a]pyridine class have shown significant anticancer properties. For example, derivatives have been identified as selective kinase inhibitors, particularly against CLK1 and DYRK1A kinases, which are implicated in neurodegenerative diseases .
  • Antimicrobial Properties : The compound has demonstrated antibacterial and antifungal activities. Its structural analogs have been effective against multidrug-resistant strains of bacteria and fungi .
  • Anti-inflammatory Effects : Compounds within this class have been studied for their anti-inflammatory properties, making them potential candidates for treating inflammatory diseases .

Structure-Activity Relationship (SAR)

The SAR analysis of this compound reveals that the presence and position of substituents significantly affect its biological activity. For instance:

Substituent PositionSubstituent TypeEffect on Activity
4MethoxyEnhances lipophilicity and solubility
5MethylKnown for anticancer activity
6ChlorinePotential anti-inflammatory properties

The dual methoxy substitutions enhance the compound's pharmacokinetic profile compared to other derivatives .

Case Studies and Research Findings

Several studies have explored the biological efficacy of this compound:

  • Kinase Inhibition : A study reported that this compound displayed micromolar activity against CLK1 and DYRK1A kinases, which are critical in the pathology of Alzheimer's disease. The inhibition of these kinases could lead to therapeutic advancements in neurodegenerative disease management .
  • Antimicrobial Screening : In vitro assays indicated that analogs of imidazo[1,2-a]pyridine showed significant antibacterial activity against resistant strains of pathogens, suggesting potential applications in treating infections where conventional antibiotics fail .
  • Anti-inflammatory Studies : Research has indicated that compounds within this class exhibit anti-inflammatory effects by modulating cytokine production and inhibiting inflammatory pathways, which could be beneficial in chronic inflammatory conditions .

Properties

Molecular Formula

C15H14N2O2

Molecular Weight

254.28 g/mol

IUPAC Name

5-methoxy-2-(4-methoxyphenyl)imidazo[1,2-a]pyridine

InChI

InChI=1S/C15H14N2O2/c1-18-12-8-6-11(7-9-12)13-10-17-14(16-13)4-3-5-15(17)19-2/h3-10H,1-2H3

InChI Key

VGQGTTVLACFFNT-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=CN3C(=N2)C=CC=C3OC

Origin of Product

United States

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